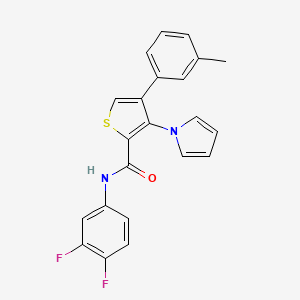
N-(3,4-difluorophenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-difluorophenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H16F2N2OS and its molecular weight is 394.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,4-difluorophenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, with the CAS number 1358447-06-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H16F2N2OS, with a molecular weight of 394.4 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities due to its electron-rich nature that can interact with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1358447-06-9 |
| Molecular Formula | C22H16F2N2OS |
| Molecular Weight | 394.4 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives similar to this compound. Pyrazole derivatives, which share structural similarities, have shown promising results against various cancer cell lines. These compounds often exhibit inhibitory effects on key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in cancer proliferation and survival .
Case Study:
A study demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting that modifications in the thiophene or pyrrole moieties could enhance their efficacy .
Anti-inflammatory Properties
The anti-inflammatory activity of compounds containing thiophene rings has been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. The presence of fluorine substituents in this compound may enhance its anti-inflammatory profile through increased lipophilicity and improved receptor binding affinity.
Research Findings:
In vitro assays have shown that similar compounds can reduce the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating a potential mechanism for their anti-inflammatory effects .
Antibacterial Activity
Emerging research indicates that thiophene derivatives possess antibacterial properties against various pathogens. The structural motif present in this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Study:
A comparative study involving structurally related compounds revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the thiophene ring or modifications to the pyrrole nitrogen can markedly influence the compound's potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases lipophilicity |
| Alteration of Pyrrole | Modulates receptor binding |
| Thiophene Substitution | Affects membrane permeability |
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2OS/c1-14-5-4-6-15(11-14)17-13-28-21(20(17)26-9-2-3-10-26)22(27)25-16-7-8-18(23)19(24)12-16/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBGHMZXKASODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














